Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate: is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.
Properties
Molecular Formula |
C22H33ClN4O3 |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H33ClN4O3/c1-17(28)25-11-13-26(14-12-25)20-15-19(23)6-5-18(20)16-24-7-9-27(10-8-24)21(29)30-22(2,3)4/h5-6,15H,7-14,16H2,1-4H3 |
InChI Key |
DLXVYMKNXHUQGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)CN3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperazine with 4-chlorobenzyl chloride to form 4-[[4-chlorophenyl]methyl]piperazine. This intermediate is then reacted with 4-acetylpiperazine to yield the desired compound. The final step involves the protection of the piperazine nitrogen with a tert-butyl carbamate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include piperazine, 4-chlorobenzyl chloride, and 4-acetylpiperazine. The reactions are typically carried out in solvents such as dichloromethane or ethanol under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the acetyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of piperazine-based drugs.
Medicine: The compound has potential therapeutic applications due to its structural similarity to known drugs. It is investigated for its potential use in treating various diseases, including cancer, infections, and neurological disorders.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring allows for binding to various receptors and enzymes, modulating their activity. The acetyl and chlorophenyl groups contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
- Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate has a similar piperazine core but differs in the substitution pattern, affecting its biological activity and chemical reactivity.
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate are derivatives with different functional groups, leading to variations in their chemical properties and potential applications.
The uniqueness of tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
